N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide
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Overview
Description
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound features a pyridazine ring substituted with a methylsulfonyl group and a phenyl ring substituted with a nitrobenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation, typically using methylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Phenyl Ring: The pyridazine derivative is then coupled with a phenyl ring through a Suzuki coupling reaction, using a palladium catalyst.
Nitration and Sulfonation: The final steps involve nitration of the phenyl ring followed by sulfonation to introduce the nitrobenzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include sulfone derivatives.
Reduction: Reduction of the nitro group yields aniline derivatives.
Substitution: Substitution reactions yield various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of essential biochemical pathways in bacteria or cancer cells, resulting in their death or inhibition of growth.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
- N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide
Uniqueness
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O6S2/c1-28(24,25)17-11-10-16(18-19-17)12-2-4-13(5-3-12)20-29(26,27)15-8-6-14(7-9-15)21(22)23/h2-11,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJCZOUBPIKMRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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